molecular formula C17H14N2O B282980 (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

Cat. No. B282980
M. Wt: 262.3 g/mol
InChI Key: DQBFVQLFPJDVGF-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one, also known as MNH, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNH belongs to the class of organic compounds known as hydrazones, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress, and modulate immune function. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its broad range of biological activities, which make it a promising candidate for further research and development. Additionally, (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is relatively easy to synthesize and purify, which makes it a practical choice for laboratory experiments. However, one limitation of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for research on (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one. One area of interest is the development of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one and to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Finally, the development of more efficient and scalable synthesis methods for (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one could help to facilitate its use in future research and development efforts.

Synthesis Methods

The synthesis of (4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one involves the condensation of 2-hydrazinyl-1-naphthaldehyde with 2-methylcyclohexane-1,3-dione. The reaction is typically carried out in the presence of a catalyst, such as acetic acid or p-toluene sulfonic acid, and under reflux conditions. The resulting product is then purified using column chromatography.

Scientific Research Applications

(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one has been shown to exhibit a variety of biological activities, including antitumor, antimicrobial, and antioxidant properties. As a result, it has been the subject of numerous scientific studies aimed at exploring its potential applications in various fields.

properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

IUPAC Name

(4Z)-2-methyl-4-(naphthalen-2-ylhydrazinylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C17H14N2O/c1-12-10-15(8-9-17(12)20)18-19-16-7-6-13-4-2-3-5-14(13)11-16/h2-11,19H,1H3/b18-15-

InChI Key

DQBFVQLFPJDVGF-SDXDJHTJSA-N

Isomeric SMILES

CC1=C/C(=N\NC2=CC3=CC=CC=C3C=C2)/C=CC1=O

SMILES

CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O

Canonical SMILES

CC1=CC(=NNC2=CC3=CC=CC=C3C=C2)C=CC1=O

Origin of Product

United States

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